molecular formula C11H13FO2 B6189118 4-(4-fluorophenyl)oxan-4-ol CAS No. 1339223-85-6

4-(4-fluorophenyl)oxan-4-ol

Cat. No.: B6189118
CAS No.: 1339223-85-6
M. Wt: 196.2
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Description

4-(4-Fluorophenyl)oxan-4-ol is a fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-fluorophenyl group and a hydroxyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group may participate in hydrogen bonding, influencing solubility and target binding .

Properties

CAS No.

1339223-85-6

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(4-fluorophenyl)oxan-4-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-fluorophenyl)oxan-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxan-4-ol structure can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(4-Fluorophenyl)oxan-4-ol and Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C11H13FO2 196.22 4-Fluorophenyl, hydroxyl High polarity, moderate solubility
4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol C12H13F3O3 262.23 4-Trifluoromethoxyphenyl, hydroxyl Increased lipophilicity, higher molar mass
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine C13H17F3NO 260.28 2-Trifluoromethylphenyl, amine Basic character, enhanced bioactivity potential
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole (Compound 4) C23H16ClF3N4S 488.91 Chlorophenyl, fluorophenyl, thiazole Planar conformation, crystallizes in triclinic system

Key Observations :

  • Conformational Flexibility: Analogues like Compound 4 exhibit planar molecular conformations, while this compound’s oxane ring introduces slight non-planarity, affecting crystal packing .
Table 2: Comparative Bioactivity Data
Compound Target Enzyme/Receptor IC50/EC50 Activity Notes
Pyrrole Derivative (DMHG-based) p38α kinase 0.13 µM Second-highest inhibition after imidazole
1H-8-Oxa-1-aza-dibenzoazepino-pyrrole p38α kinase >10 µM No significant inhibitory activity
This compound Not reported N/A Hypothesized activity via hydroxyl interaction
Ezetimibe Metabolite (Compound 2) UDP-Glucuronyl Transferase N/A Susceptible to fungal biotransformation

Key Observations :

  • Substituent Sensitivity: Minor structural changes (e.g., replacing pyrrole with oxane) drastically alter bioactivity. The DMHG-based pyrrole shows potent kinase inhibition (IC50 = 0.13 µM), while structurally distinct azepino-pyrroles are inactive .
  • Metabolic Stability : The hydroxyl group in this compound may render it susceptible to glucuronidation, similar to ezetimibe metabolites .

Stability and Reactivity

  • Enzymatic Modification : Fungal biotransformation studies (e.g., Beauveria bassiana) show that halogenated compounds like this compound may undergo hydroxylation or oxidation, altering their pharmacological profile .
  • Catalytic Efficiency : Longer carbon chains between carboxylate and aryl groups (e.g., 5-(4-fluorophenyl)valeric acid) enhance substrate activity in enzymatic systems, suggesting that oxane ring substitution could optimize interactions in drug-target binding .

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